
Tridecylcyclohexane
Descripción general
Descripción
Tridecylcyclohexane is an organic compound with the molecular formula C19H38. It belongs to the class of aliphatic hydrocarbons and is characterized by a cyclohexane ring attached to a tridecyl chain. This compound is known for its stability and hydrophobic properties, making it useful in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tridecylcyclohexane can be synthesized through the hydrogenation of tridecylbenzene. The process involves the catalytic hydrogenation of tridecylbenzene in the presence of a suitable catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and temperature conditions to ensure complete hydrogenation of the aromatic ring to a cyclohexane ring .
Industrial Production Methods: In industrial settings, this compound is produced through a similar hydrogenation process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems helps in achieving efficient production of this compound .
Análisis De Reacciones Químicas
Types of Reactions: Tridecylcyclohexane primarily undergoes substitution reactions due to the presence of the cyclohexane ring. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and results in the formation of tridecylcyclohexanol.
Reduction: Reduction of this compound is less common but can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Halogenation of this compound can be carried out using halogens such as chlorine or bromine in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Tridecylcyclohexanol
Reduction: No significant reduction products due to the saturated nature of the compound
Substitution: Tridecylcyclohexyl halides
Aplicaciones Científicas De Investigación
Tridecylcyclohexane finds applications in various fields due to its unique properties:
Chemistry: It is used as a solvent and a hydrophobic agent in chemical reactions and formulations.
Biology: this compound is utilized in the preparation of biological samples and as a component in certain biochemical assays.
Medicine: It serves as an excipient in pharmaceutical formulations, enhancing the solubility and stability of active ingredients.
Industry: The compound is employed in the production of lubricants, polymer additives, and as a plasticizer in the manufacturing of plastics
Mecanismo De Acción
The mechanism of action of tridecylcyclohexane is primarily based on its hydrophobic nature. It interacts with hydrophobic regions of molecules and surfaces, altering their physical and chemical properties. In biological systems, this compound can integrate into lipid bilayers, affecting membrane fluidity and permeability .
Comparación Con Compuestos Similares
Dodecylcyclohexane: Similar in structure but with a shorter alkyl chain.
Tetradecylcyclohexane: Similar in structure but with a longer alkyl chain.
Hexadecylcyclohexane: Similar in structure but with an even longer alkyl chain.
Uniqueness: Tridecylcyclohexane is unique due to its specific chain length, which provides a balance between hydrophobicity and molecular size. This balance makes it particularly effective in applications requiring moderate hydrophobic interactions without excessive bulk .
Propiedades
IUPAC Name |
tridecylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38/c1-2-3-4-5-6-7-8-9-10-11-13-16-19-17-14-12-15-18-19/h19H,2-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRUJKKWJGNYQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6064080 | |
| Record name | Cyclohexane, tridecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6006-33-3 | |
| Record name | Tridecylcyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6006-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexane, tridecyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006006333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexane, tridecyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexane, tridecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tridecylcyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.322 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the alkyl chain length of n-alkylcyclohexanes affect their melting points under pressure?
A1: Increasing the alkyl chain length in n-alkylcyclohexanes generally leads to higher melting points. [] This trend is also observed under high pressure. [] The study by Domanska and colleagues investigated the melting temperatures of various n-alkylcyclohexanes, including tridecylcyclohexane, under pressures up to 100 MPa. [] Their findings provide valuable insights into the relationship between molecular structure and physical properties of these compounds under different conditions.
Q2: Can this compound enhance the biodegradation of pollutants like pyrene?
A2: Yes, research suggests that this compound can significantly enhance the biodegradation rate of pyrene by specific bacteria. [] A study demonstrated that the addition of 0.8% (vol/vol) this compound doubled the pyrene mineralization rate by a Mycobacterium sp. without being degraded itself. [] This enhancement is attributed to the compound's ability to increase the bioavailability of pyrene to the degrading bacteria. [] The hydrophobic this compound forms emulsified droplets in the aqueous environment, effectively "capturing" the pyrene and facilitating its mass transfer to the Mycobacterium sp. which adheres to these droplets. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




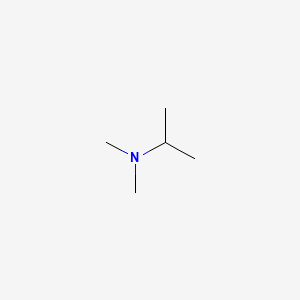
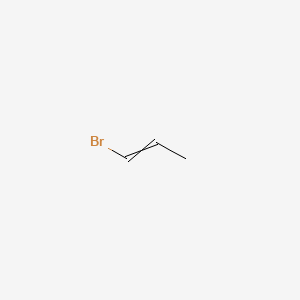
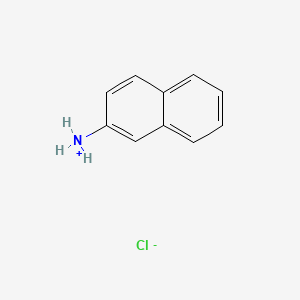
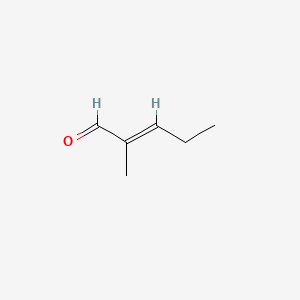
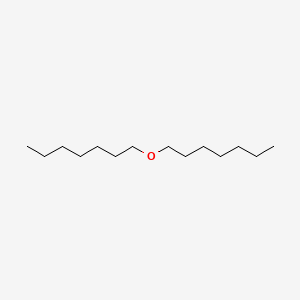
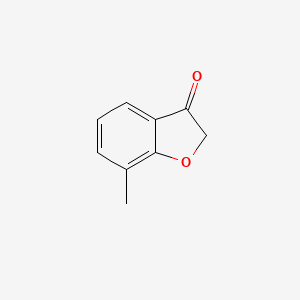


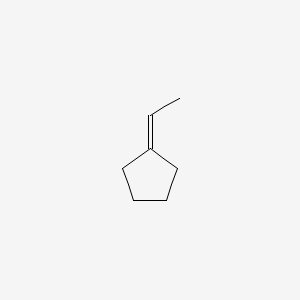
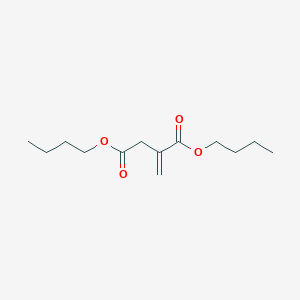
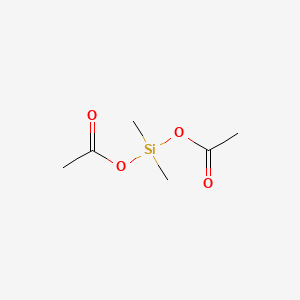
![7,18-bis(4-chlorophenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B1584541.png)
